molecular formula C14H20BrNO3S B14405915 Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate CAS No. 87975-12-0

Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate

Cat. No.: B14405915
CAS No.: 87975-12-0
M. Wt: 362.28 g/mol
InChI Key: ROEYTIARHNJWSY-UHFFFAOYSA-N
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Description

Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate is a complex organic compound that features a phenyl group, a bromine atom, a cyclohexylamino group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate typically involves multiple steps, starting with the bromination of a phenyl ethane derivative. The bromination can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators . The subsequent introduction of the cyclohexylamino group can be accomplished through nucleophilic substitution reactions, where the bromine atom is replaced by the cyclohexylamino group . Finally, the sulfonate group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Mechanism of Action

The mechanism of action of Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonate group play crucial roles in the compound’s reactivity and binding affinity . The cyclohexylamino group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 1-bromo-2-(cyclohexylamino)ethane-1-sulfonate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

87975-12-0

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28 g/mol

IUPAC Name

phenyl 1-bromo-2-(cyclohexylamino)ethanesulfonate

InChI

InChI=1S/C14H20BrNO3S/c15-14(11-16-12-7-3-1-4-8-12)20(17,18)19-13-9-5-2-6-10-13/h2,5-6,9-10,12,14,16H,1,3-4,7-8,11H2

InChI Key

ROEYTIARHNJWSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(S(=O)(=O)OC2=CC=CC=C2)Br

Origin of Product

United States

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